2-(Fluoromethyl)spiro[3.3]heptane-2-carboxylic acid
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Overview
Description
2-(Fluoromethyl)spiro[33]heptane-2-carboxylic acid is a chemical compound with the molecular formula C9H13FO2 It is characterized by a spirocyclic structure, which consists of two rings sharing a single atom
Preparation Methods
The synthesis of 2-(Fluoromethyl)spiro[3.3]heptane-2-carboxylic acid typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the spirocyclic core: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the fluoromethyl group: This step often involves the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Industrial production methods for this compound may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions.
Chemical Reactions Analysis
2-(Fluoromethyl)spiro[3.3]heptane-2-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluoromethyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-(Fluoromethyl)spiro[3.3]heptane-2-carboxylic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of spirocyclic compounds with potential pharmaceutical applications.
Biology: This compound can be used in the study of enzyme-substrate interactions and as a probe to investigate biological pathways involving fluorinated compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.
Industry: It may be used in the production of specialty chemicals and materials with unique properties due to its spirocyclic structure.
Mechanism of Action
The mechanism of action of 2-(Fluoromethyl)spiro[3.3]heptane-2-carboxylic acid involves its interaction with specific molecular targets. The fluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The spirocyclic structure may also contribute to its unique biological activity by providing a rigid and stable framework that can interact with biological macromolecules.
Comparison with Similar Compounds
2-(Fluoromethyl)spiro[3.3]heptane-2-carboxylic acid can be compared with other spirocyclic compounds, such as:
Spiro[3.3]heptane-2-carboxylic acid: Lacks the fluoromethyl group, which may result in different chemical and biological properties.
2-(Chloromethyl)spiro[3.3]heptane-2-carboxylic acid:
2-(Bromomethyl)spiro[3.3]heptane-2-carboxylic acid: Contains a bromomethyl group, which can influence its chemical behavior and interactions with biological targets.
The uniqueness of this compound lies in its fluoromethyl group, which can impart distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
2-(fluoromethyl)spiro[3.3]heptane-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13FO2/c10-6-9(7(11)12)4-8(5-9)2-1-3-8/h1-6H2,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXWDSUTZJGXDJW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CC(C2)(CF)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13FO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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